An In-Depth Technical Guide to 5-Benzyloxy-pyridin-2-ylamine Hydrochloride: Properties, Synthesis, and Application
An In-Depth Technical Guide to 5-Benzyloxy-pyridin-2-ylamine Hydrochloride: Properties, Synthesis, and Application
Executive Summary & Introduction
5-Benzyloxy-pyridin-2-ylamine hydrochloride is a strategically important heterocyclic intermediate, primarily utilized as a versatile building block in medicinal chemistry and drug discovery. Its structure uniquely combines a pyridine core, a primary aromatic amine at the 2-position, and a benzyl ether at the 5-position. This arrangement offers multiple reactive sites for molecular elaboration, making it a valuable scaffold for constructing libraries of novel compounds for biological screening.
The 2-aminopyridine moiety is a well-established pharmacophore found in numerous clinically significant drugs. The benzyloxy group serves a dual purpose: it acts as a protected form of a phenol, which can be unmasked in a later synthetic step, and it enhances the lipophilicity of the molecule, which can be crucial for modulating pharmacokinetic properties. The hydrochloride salt form is typically employed to improve the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent reactions.
This guide provides a comprehensive technical overview of the chemical properties, a robust synthetic pathway, analytical characterization methods, key chemical reactions, and safety protocols for 5-Benzyloxy-pyridin-2-ylamine hydrochloride, designed for researchers and professionals in organic synthesis and pharmaceutical development.
Physicochemical and Structural Properties
The fundamental properties of a chemical entity are critical for its application in synthesis. The data for 5-Benzyloxy-pyridin-2-ylamine and its hydrochloride salt are summarized below.
Identification and Formula
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| IUPAC Name | 5-(Phenylmethoxy)pyridin-2-amine | 5-(Phenylmethoxy)pyridin-2-aminium chloride | N/A |
| Synonyms | 2-Amino-5-(benzyloxy)pyridine; 5-Benzyloxypyridin-2-ylamine | N/A | [1][2] |
| CAS Number | 96166-00-6 | Not consistently reported; may be uncited. | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O | C₁₂H₁₃ClN₂O | [1][3] |
| Molecular Weight | 200.24 g/mol | 236.70 g/mol | [1][3] |
Physical Properties
| Property | Value | Remarks and Scientific Rationale | Source(s) |
| Appearance | Gray or off-white solid | Data reported for the free base. The hydrochloride salt is expected to be a crystalline solid. | [2] |
| Melting Point | Not reported | The melting point for the free base is not available in public literature. The hydrochloride salt would be expected to have a significantly higher melting point due to its ionic character. | N/A |
| Solubility | Insoluble in water (predicted); Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). | Data for the free base. As an amine salt, the hydrochloride form is expected to exhibit significantly improved solubility in water and polar protic solvents like methanol and ethanol. | N/A |
| pKa | ~4-5 (Predicted) | The pKa of the pyridinium ion is predicted based on substituted 2-aminopyridines. This value is crucial for selecting appropriate bases for deprotonation or conditions for extraction. | N/A |
Synthesis and Purification
A robust and reproducible synthetic route is paramount for utilizing this intermediate. The most logical and field-proven approach is a two-step process starting from the commercially available 2-amino-5-hydroxypyridine.
Synthetic Pathway Overview
The synthesis proceeds via a Williamson ether synthesis, a classic and reliable Sₙ2 reaction, followed by protonation with hydrochloric acid to form the target salt.[4][5] The choice of a primary halide (benzyl bromide) is critical to ensure the Sₙ2 mechanism is favored and to prevent competing E2 elimination reactions.[5]
Caption: Proposed synthetic workflow for 5-Benzyloxy-pyridin-2-ylamine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(Benzyloxy)pyridin-2-amine (Free Base)
-
Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dry N,N-Dimethylformamide (DMF, 10 mL per 1 g of starting material).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise with vigorous stirring.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.[6] Performing this at 0 °C controls the initial exotherm from the reaction of NaH with the solvent and substrate.
-
-
Nucleophile Formation: Slowly add 2-amino-5-hydroxypyridine (1.0 equivalent) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Sₙ2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise via a syringe.
-
Causality: Benzyl bromide is an excellent Sₙ2 substrate due to the primary nature of the carbon and the stability of the benzylic transition state.[4] Adding it dropwise at 0 °C prevents potential side reactions and controls the exothermic nature of the substitution.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure free base.
Step 2: Formation of 5-Benzyloxy-pyridin-2-ylamine Hydrochloride
-
Dissolution: Dissolve the purified 5-(Benzyloxy)pyridin-2-amine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Protonation: To the stirred solution, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M, 1.1 equivalents) or bubble anhydrous HCl gas through the solution.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove any unreacted starting material, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Characterization
Structural validation is essential for confirming the identity and purity of the synthesized compound. While experimental data for this specific salt is scarce, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[7][8]
Predicted Spectral Data
| Technique | Expected Characteristics | Rationale |
| ¹H NMR | δ 7.8-8.0 (s, 1H, Py-H6), 7.3-7.5 (m, 5H, Ar-H), 7.1-7.3 (m, 2H, Py-H3, H4), 5.1-5.2 (s, 2H, -OCH₂-), 4.5-5.0 (br s, 2H, -NH₂) | The pyridine protons will be deshielded. The benzylic CH₂ protons typically appear as a sharp singlet around 5.1 ppm. The five protons of the phenyl ring will appear as a multiplet. The amine protons will be a broad singlet, and in the HCl salt, this may shift downfield and broaden further (as -NH₃⁺). |
| ¹³C NMR | δ 150-155 (C-O), 140-145 (C-N), 136-137 (Ar C-ipso), 127-129 (Ar CH), 110-125 (Py CH), ~70 (-OCH₂-) | The carbon attached to the oxygen (C5) and the carbon attached to the amino group (C2) will be the most downfield in the pyridine ring. The benzylic carbon is characteristic at ~70 ppm. |
| FT-IR (cm⁻¹) | 3300-3450 (N-H stretch), 3030 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600-1640 (N-H bend, C=N stretch), 1200-1250 (Ar-O-C stretch) | Key peaks include the primary amine N-H stretches and the strong aryl-alkyl ether C-O stretch. For the HCl salt, broad absorptions in the 2500-3000 cm⁻¹ range for the ammonium (-NH₃⁺) stretch are expected. |
| Mass Spec (ESI+) | [M+H]⁺ = 201.10 (for free base) | The primary ion observed under ESI+ conditions will be the protonated free base. A characteristic fragment at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyl group is highly likely. |
Analytical Workflow for Validation
A self-validating system for structural confirmation should follow a logical progression from crude product to certified standard.
Caption: Standard analytical workflow for the validation of a synthesized intermediate.
Chemical Reactivity and Applications
The utility of 5-Benzyloxy-pyridin-2-ylamine hydrochloride lies in the selective reactivity of its functional groups.
Key Transformations
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N-Acylation/Alkylation: The primary amino group at the C2 position is a potent nucleophile and readily undergoes reactions such as acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides to form secondary amines or amides. This is a primary method for attaching diverse side chains in drug discovery programs.
-
Debenzylation (Deprotection): The benzyl ether is a protecting group for the 5-hydroxy functionality. It can be selectively cleaved under mild conditions via catalytic hydrogenation.[9]
-
Protocol: The compound is dissolved in a solvent like ethanol or methanol, and a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added. The mixture is then stirred under an atmosphere of hydrogen gas (H₂, typically 1 atm to 50 psi) at room temperature until the reaction is complete.[9][10] This reaction cleanly yields 2-amino-5-hydroxypyridine, exposing a phenolic hydroxyl group for further functionalization.
-
-
Diazotization: The 2-amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate can then be displaced by a wide variety of nucleophiles (e.g., halides, hydroxyl, cyano) in Sandmeyer-type reactions, offering another route to functionalize the 2-position.
Role in Drug Discovery
This molecule is not an end-product but a crucial intermediate.[11] Its primary application is as a scaffold in the synthesis of novel bioactive molecules. By performing N-acylation with various carboxylic acids, researchers can generate large libraries of amide derivatives. These libraries can then be screened against biological targets such as kinases, GPCRs, or other enzymes. The ability to later deprotect the 5-position adds another layer of complexity, allowing for the exploration of structure-activity relationships (SAR) related to the phenolic group.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this and any laboratory chemical.
Hazard Identification
Based on data for the free base and related aminopyridines, the compound should be treated as hazardous.
-
GHS Classification: Warning.[2]
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Handling Practices: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[2][12]
-
Atmosphere: For long-term storage, keeping the container under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation from moisture and air.[12] Recommended storage temperature is 2-8 °C.[2]
References
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PubChem. 5-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Professor Dave Explains. Williamson Ether Synthesis. YouTube. [Link]
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PubMed. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. [Link]
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PrepChem.com. STEP A: Preparation of 2-amino-3-benzyloxypyridine. [Link]
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ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
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Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
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PubChem. 5-(Benzyloxy)pyridin-3-amine. National Center for Biotechnology Information. [Link]
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Asian Journal of Chemistry. Synthesis of 2-Amino-5-Hydroxypyridine via Demethoxylation. [Link]
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The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
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MDPI. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. [Link]
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MySkinRecipes. 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one. [Link]
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A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. [Link]
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Thoreauchem. 5-Benzyloxy-pyridin-2-ylamine hydrochloride. [Link]
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